Thiomorpholinen

Thiomorpholines are a class of organic compounds containing a secondary amine group and a sulfur atom in their molecular structure. These molecules exhibit unique chemical properties due to the presence of both nitrogen and sulfur functionalities, making them versatile intermediates in synthetic chemistry. Thiomorpholine derivatives can be synthesized through various reactions such as amidation or sulfonation processes, offering researchers multiple routes for functionalization.

Thiomorpholines are particularly useful in pharmaceuticals, where they serve as precursors to drugs with specific biological activities. Their ability to form hydrogen bonds and interact with biomolecules makes them valuable tools in drug discovery and development. Additionally, thiomorpholine compounds have applications in agrochemicals, acting as fungicides or herbicides due to their selective toxicity against certain plant pathogens.

In analytical chemistry, these compounds are also utilized as solvents or reagents for improving the detection of specific analytes. The unique properties of thiomorpholines make them indispensable in various research and industrial settings, contributing significantly to the advancement of chemical technology.

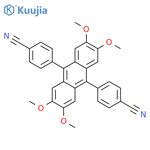

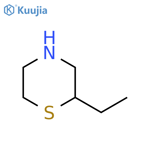

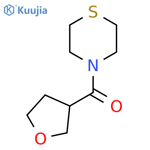

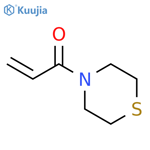

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

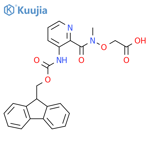

|

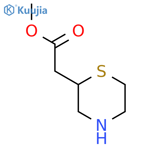

2-ethylthiomorpholine | 30188-20-6 | C6H13NS |

|

2,3-dimethyl-1λ?-thiomorpholin-1-one hydrochloride | 1803609-63-3 | |

|

4-(oxolane-3-carbonyl)thiomorpholine | 1436160-61-0 | C9H15NO2S |

|

Thiomorpholine, 4-(1-oxo-2-propenyl)- | 97842-87-0 | C7H11NOS |

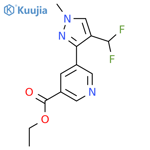

|

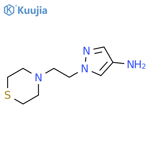

1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine | 1249742-31-1 | C9H16N4S |

|

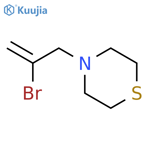

2-Bromo-3-(4-thiomorpholino)prop-1-ene | 1306746-93-9 | C7H12BrNS |

|

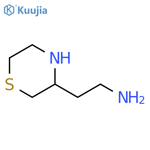

3-Thiomorpholineethanamine | 933736-12-0 | C6H14N2S |

|

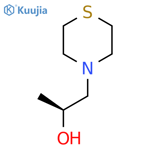

1689944-37-3 | C7H15NOS | |

|

160415-28-1 | C7H13NO2S | |

|

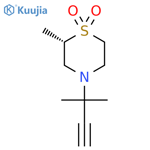

(2S)-2-methyl-4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione | 2171196-65-7 | C10H17NO2S |

Verwandte Literatur

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

Empfohlene Lieferanten

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte